REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][C:7]=1[CH3:8].[CH2:10]([N:12](CC)CC)C.C[Si](C#N)(C)C>C(#N)C>[C:10]([C:3]1[C:2]([F:1])=[C:7]([CH3:8])[CH:6]=[CH:5][N:4]=1)#[N:12]
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Name
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Quantity
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0.95 g
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Type
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reactant
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Smiles
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FC=1C=[N+](C=CC1C)[O-]
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Name
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Quantity
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1.14 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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Quantity
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1.48 g
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 48 h
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Duration
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48 h
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Type
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CONCENTRATION
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Details
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after which time the solution was concentrated at reduced pressure
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Type
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DISSOLUTION
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Details
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The dark residue was dissolved in CHCl3
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Type
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WASH
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Details
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washed with saturated aqueous NaHCO3
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Type
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WASH
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Details
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the aqueous layer back-washed with chloroform (4×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CUSTOM
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Details
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the solvents removed at reduced pressure
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Type
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CUSTOM
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Details
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to give an oil that
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Type
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CUSTOM
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Details
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was chromatographed on SiO2 using 75:25 hexane-EtOAc
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Name
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Type
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product
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Smiles
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C(#N)C1=NC=CC(=C1F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |